An In-depth Technical Guide to 1-Benzhydrylazetidin-3-amine: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 1-Benzhydrylazetidin-3-amine: A Core Scaffold in Modern Drug Discovery
Abstract
1-Benzhydrylazetidin-3-amine is a pivotal heterocyclic building block in medicinal chemistry. Characterized by a strained four-membered azetidine ring, a primary amine at the 3-position, and a bulky N-benzhydryl protecting group, this molecule offers a unique combination of structural rigidity and reactive potential. Its significance lies in its role as a key intermediate for the synthesis of complex pharmaceutical agents, enabling the introduction of the valuable 3-aminoazetidine motif into drug candidates. This guide provides a comprehensive analysis of its chemical structure, physicochemical properties, detailed synthetic protocols, and core reactivity principles. Furthermore, it explores the strategic application of this intermediate in drug development, supported by established safety and handling procedures to ensure its effective and safe utilization in a research environment.
Introduction: The Strategic Value of Strained Heterocycles
Azetidines, four-membered nitrogen-containing heterocycles, occupy a unique space in organic and medicinal chemistry. Their inherent ring strain, approximately 25.4 kcal/mol, renders them more reactive than their five-membered pyrrolidine counterparts but significantly more stable and easier to handle than three-membered aziridines.[1][2] This fine balance of stability and reactivity allows for controlled ring-opening reactions and functionalization, making them powerful scaffolds in drug design.[1][3]
1-Benzhydrylazetidin-3-amine emerges as a particularly valuable derivative. It provides a synthetically accessible source of the 3-aminoazetidine core, a motif increasingly found in bioactive molecules. The primary amine at the 3-position serves as a critical handle for further chemical elaboration, while the N-benzhydryl (diphenylmethyl) group acts as a robust, bulky protecting group that directs reactivity and can be removed under specific conditions. This combination makes it an indispensable tool for researchers aiming to explore new chemical space and develop novel therapeutics.
Chemical Structure and Physicochemical Properties
The structure of 1-Benzhydrylazetidin-3-amine incorporates a central azetidine ring, a primary amine (-NH₂) at the C3 position, and a benzhydryl group attached to the ring nitrogen. This architecture confers specific chemical and physical characteristics vital for its application.
Molecular Formula: C₁₆H₁₈N₂[4]
Molecular Weight: 238.33 g/mol [4]
Appearance: Typically a white to off-white or pale green crystalline solid or powder.[4]
Physicochemical Data Summary
The following table summarizes key physicochemical properties of 1-Benzhydrylazetidin-3-amine.
| Property | Value | Source |
| CAS Number | 40432-52-8 | [4][5] |
| Molecular Formula | C₁₆H₁₈N₂ | [4] |
| Molecular Weight | 238.33 g/mol | [4] |
| Appearance | White to Orange to Green powder/crystal | [4] |
| Boiling Point | 389.9°C at 760 mmHg (Predicted) | [4] |
| Flash Point | 146.2°C (Predicted) | [4] |
| pKa | 8.48 ± 0.20 (Predicted) | [4] |
| Solubility | Low solubility in water; soluble in organic solvents. | [4] |
| Storage | Store at room temperature in a tightly-closed container. | [4] |
Spectroscopic Profile (Predicted)
While specific experimental spectra require direct acquisition, the structural features of 1-Benzhydrylazetidin-3-amine allow for a confident prediction of its key NMR signals.
-
¹H NMR: The spectrum would be characterized by distinct regions. A complex multiplet system between δ 7.2-7.5 ppm would correspond to the 10 aromatic protons of the two phenyl rings. A unique singlet or triplet around δ 4.5-5.0 ppm would be attributable to the benzylic methine proton (-CH). The protons on the azetidine ring would appear as multiplets in the upfield region, typically between δ 2.5-4.0 ppm. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: The aromatic region would show multiple signals between δ 125-145 ppm. The benzylic methine carbon would be found around δ 75-80 ppm. The carbons of the azetidine ring would resonate in the δ 40-60 ppm range.
Synthesis and Reactivity
The synthesis of 1-Benzhydrylazetidin-3-amine is typically achieved via a two-step process starting from the corresponding alcohol, 1-benzhydrylazetidin-3-ol. This involves an oxidation followed by a reductive amination.
Detailed Synthesis Protocol
Step 1: Oxidation of 1-benzhydrylazetidin-3-ol to 1-benzhydrylazetidin-3-one
This step involves the oxidation of a secondary alcohol to a ketone. A common and effective method is the Parikh-Doering oxidation using a sulfur trioxide pyridine complex.
-
Rationale: This method is chosen for its mild reaction conditions, which helps to avoid cleavage of the strained azetidine ring that can occur under harsher, more acidic, or basic oxidative protocols.[2]
Methodology:
-
To a solution of 1-benzhydrylazetidin-3-ol hydrochloride (1.0 eq) in dimethylformamide (DMF), add triethylamine (TEA) (5.0 eq).
-
Slowly add a solution of sulfur trioxide pyridine complex (3.5 eq) in DMF to the reaction mixture, maintaining the temperature below 25°C.
-
Stir the mixture at a slightly elevated temperature (e.g., 50°C) for 30-60 minutes until TLC analysis indicates complete consumption of the starting material.[6]
-
Cool the reaction mixture to room temperature and quench by pouring it into ice water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-benzhydrylazetidin-3-one.[6] Purification can be achieved via silica gel column chromatography.
Step 2: Reductive Amination of 1-benzhydrylazetidin-3-one
This step converts the ketone into the target primary amine.
-
Rationale: Reductive amination using a source of ammonia and a selective reducing agent is a standard and high-yielding transformation. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred as they are less reactive towards the ketone in neutral or slightly acidic conditions, selectively reducing the iminium ion intermediate.
Methodology:
-
Dissolve 1-benzhydrylazetidin-3-one (1.0 eq) in an appropriate solvent, such as methanol or ethanol.
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (e.g., 7N solution, 10-20 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.
-
Add the reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq), portion-wise to the mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding dilute aqueous acid (e.g., 1N HCl) until gas evolution ceases.
-
Basify the mixture with an aqueous base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts, concentrate, and purify the crude product by chromatography to yield pure 1-Benzhydrylazetidin-3-amine.
Synthesis Workflow Diagram
Caption: Synthetic pathway from alcohol to target amine.
Core Reactivity Insights
-
Ring Strain: The reactivity of the azetidine ring is dominated by its inherent strain.[1][3] It is susceptible to nucleophilic ring-opening, particularly under acidic conditions where the nitrogen atom is protonated, making the C-N bonds more labile.[2][7] The benzhydryl group offers steric hindrance that can help stabilize the ring against certain external nucleophiles.
-
Nucleophilicity: The primary amine at the C3 position is a potent nucleophile and a key site for functionalization. It readily participates in acylation, alkylation, arylation, and condensation reactions, allowing for its seamless integration into larger molecular frameworks.
Application in Drug Discovery & Development
1-Benzhydrylazetidin-3-amine is not typically a final drug product but rather a high-value intermediate. The 3-aminoazetidine moiety it provides is a privileged structure in medicinal chemistry, known to improve physicochemical properties such as solubility and metabolic stability while providing a vector for interacting with biological targets.
The synthetic utility stems from two primary strategies:
-
Direct Functionalization: The primary amine can be directly reacted to form amides, sulfonamides, or secondary/tertiary amines, tethering the azetidine core to other pharmacophores.
-
Deprotection and Functionalization: The N-benzhydryl group can be removed via hydrogenolysis (e.g., H₂, Pd/C). This unmasks the secondary amine of the azetidine ring, which can then be functionalized, providing an alternative point of attachment.
General Synthetic Utility Diagram
This diagram illustrates how the intermediate can be used to generate diverse chemical entities.
Caption: Synthetic diversification from the core intermediate.
Safety and Handling
As with any laboratory chemical, proper safety protocols are mandatory when handling 1-Benzhydrylazetidin-3-amine and its precursors.
-
General Handling: Use only in a well-ventilated area or a chemical fume hood.[8][9] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[9] Avoid breathing dust or fumes.[8]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[8]
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed when not in use.[8][9]
Conclusion
1-Benzhydrylazetidin-3-amine stands as a testament to the power of strained-ring systems in modern synthetic chemistry. Its well-defined structure, predictable reactivity, and strategic importance as a protected 3-aminoazetidine synthon make it an invaluable asset for researchers in drug discovery. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential to build the next generation of complex, biologically active molecules.
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- 1-Benzhydrylazetidin-3-amine dihydrochloride - Safety Data Sheet. AK Scientific, Inc.
- Regioselective ring opening reactions of azetidines. ResearchGate.
- Addressing ring strain and reactivity issues of the azetidine ring. Benchchem.
- Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Source not specified.
- 1-Benzhydrylazetidin-3-amine CAS 40432-52-8. Home Sunshine Pharma.
- SAFETY DATA SHEET - 1-Benzhydryl-3-azetidinone. Fisher Scientific. (2024-03-31).
- MATERIAL SAFETY DATA SHEET. Source not specified. (2012-08-15).
- 1-Benzhydrylazetidin-3-amine - Introduction. ChemBK. (2024-04-09).
- 1-BENZHYDRYLAZETIDIN-3-ONE synthesis. ChemicalBook.
- Benzhydryl Amines: Synthesis and Their Biological Perspective. PMC - PubMed Central.
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